molecular formula C16H33ClN2O2 B2835440 tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride CAS No. 1803606-51-0

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride

Cat. No.: B2835440
CAS No.: 1803606-51-0
M. Wt: 320.9
InChI Key: MMABHKZASNLMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The parent compound, tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate, features a molecular structure that includes a tert-butoxycarbonyl (Boc) protected amine and a 3,4-dimethylcyclohexyl group, yielding a molecular formula of C16H32N2O2 and a molecular weight of 284.44 g/mol . The hydrochloride salt form offered here enhances the compound's stability and solubility, making it more suitable for various experimental applications. This reagent is primarily valued as a synthetic intermediate or building block in organic synthesis. Researchers utilize this compound in the development of novel molecules, where its structure can serve as a key scaffold. The Boc-protected amine is a crucial functional group, as it can be readily deprotected under mild acidic conditions to reveal a primary amine, which can then be further functionalized or conjugated . While a specific mechanism of action for this exact compound is not detailed in the available literature, compounds with similar structural motifs, such as those featuring cyclohexyl and propylamine chains, are explored in drug discovery for their potential to interact with various biological targets, including certain chemokine receptors . This makes it a valuable compound for probing biological pathways and developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) and following all standard laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2.ClH/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5;/h12-14,17H,6-11H2,1-5H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMABHKZASNLMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride typically involves multiple steps:

    Formation of the Amino Intermediate: The initial step involves the preparation of 3,4-dimethylcyclohexylamine. This can be achieved through the hydrogenation of 3,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Carbamate Formation: The amino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate derivative.

    Hydrochloride Salt Formation: Finally, the carbamate derivative is treated with hydrochloric acid to yield the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the amino group. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 3,4-Dimethylcyclohexyl C₁₆H₃₁ClN₂O₂ (estimated) ~318.89 High lipophilicity, steric bulk
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate 3-Chloro-1,4-dioxonaphthalenyl C₁₈H₂₀ClN₂O₄ ~363.82 (calculated) Aromatic, planar structure; H-bonding networks
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride Cyclopentylmethyl C₁₄H₂₉ClN₂O₂ 292.84 Moderate lipophilicity, compact size
tert-Butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride 3,5-Dichlorobenzyl C₁₅H₂₃Cl₃N₂O₂ 369.71 Halogenated aromatic group; enhanced polarity

Key Observations :

  • Steric Effects : The bulkier dimethylcyclohexyl group may hinder binding to flat enzymatic pockets compared to planar chloro-dioxonaphthalenyl analogs .
  • Electronic Properties : Electron-withdrawing groups (e.g., Cl in dichlorobenzyl) enhance polarity, affecting solubility and receptor interactions .

Critical Analysis :

  • The chloro-dioxonaphthalenyl analog’s biological activity is linked to its redox-active quinone moiety, absent in the target compound .
  • The dimethylcyclohexyl group’s rigidity may reduce metabolic degradation compared to flexible cyclopentylmethyl analogs.

Physicochemical Properties

Property Target Compound Chloro-Dioxonaphthalenyl Analog Dichlorobenzyl Analog
Solubility (Water) Moderate (HCl salt) Low (free base) Low (HCl salt)
Melting Point Not reported ~120°C (crystalline structure) Not reported
Stability Hydrochloride enhances Susceptible to redox degradation Stable under anhydrous conditions

Biological Activity

Tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H32N2O2
  • Molecular Weight : 284.44 g/mol
  • CAS Number : 1558787-04-4

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a propyl chain containing a dimethylcyclohexyl amine. This structure is significant for its interaction with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease (AD). For instance, related studies have shown that certain derivatives can inhibit AChE with an IC50 value of around 0.17 μM and β-secretase with an IC50 of approximately 15.4 nM .
  • Neuroprotective Effects : In vitro studies have suggested that this compound may protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-α in astrocyte cultures treated with Aβ .
  • Amyloid Aggregation Inhibition : The compound has been investigated for its ability to inhibit the aggregation of Aβ peptides, which is a hallmark of Alzheimer's pathology. It exhibited up to 85% inhibition of aggregation at concentrations of 100 μM .

In Vitro Studies

A study examining the effects of this compound on astrocytes demonstrated a moderate protective effect against Aβ-induced cell death. While the compound reduced cell death by approximately 20%, it was not statistically significant when compared to controls .

StudyFindings
In Vitro Study on AstrocytesReduced TNF-α production; 20% decrease in cell death due to Aβ .
Aβ Aggregation Inhibition85% inhibition at 100 μM concentration .

In Vivo Studies

In vivo models using scopolamine-induced AD-like symptoms showed that while the compound reduced Aβ levels, it did not achieve significant differences compared to standard treatments like galantamine. This suggests potential limitations in bioavailability or efficacy under physiological conditions .

ModelTreatmentOutcome
Scopolamine-induced AD modelTert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamateNo significant difference in Aβ levels compared to galantamine treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride?

  • Methodology: The compound is typically synthesized via a multi-step procedure involving:

Amine Protection: Reacting the primary amine (e.g., 3-[(3,4-dimethylcyclohexyl)amino]propan-1-amine) with tert-butyl carbamate (Boc protection) under mild basic conditions (e.g., triethylamine in dichloromethane) .

Hydrochloride Salt Formation: Treating the free base with HCl in a solvent like diethyl ether or methanol to precipitate the hydrochloride salt .

  • Key Considerations: Reaction temperature (0–25°C) and solvent choice (polar aprotic solvents) significantly impact yield and purity.

Q. How is the compound characterized for structural confirmation?

  • Analytical Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the Boc group (e.g., tert-butyl signal at ~1.4 ppm) and propyl linker integration .
  • Mass Spectrometry: ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at ~330–350 m/z) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions between the carbamate and adjacent carbonyl groups) .

Q. What are the recommended storage conditions to ensure stability?

  • Storage:

  • Temperature: –20°C in a desiccator to prevent hydrolysis of the Boc group.
  • Solubility: Stable in DMSO or methanol for short-term use; avoid aqueous buffers at extreme pH (pH < 2 or > 10 accelerates degradation) .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be resolved?

  • Troubleshooting:

  • Dynamic Effects: Rotameric equilibria in the propyl chain may split signals. Use variable-temperature NMR (e.g., 25°C to –40°C) to coalesce peaks .
  • Impurity Analysis: LC-MS or preparative HPLC to isolate byproducts (e.g., incomplete Boc deprotection or cyclization side reactions) .
  • Crystallographic Validation: If ambiguity persists, grow single crystals and solve the structure using SHELXL (e.g., resolving cis/trans isomerism in the cyclohexyl group) .

Q. What strategies optimize yield in the final hydrochloride salt formation?

  • Optimization Parameters:

Factor Optimal Condition Impact
HCl Concentration1–2 M in diethyl etherPrevents over-acidification
Solvent PolarityLow-polarity (ether, hexane)Enhances salt precipitation
Temperature0–4°CReduces solubility of hydrochloride
  • Validation: Monitor pH during acid addition and confirm salt purity via ion chromatography .

Q. How do hydrogen-bonding networks in the crystal structure influence physicochemical properties?

  • Analysis:

  • Intermolecular Interactions: N–H⋯O hydrogen bonds (e.g., between carbamate N–H and carbonyl O) stabilize the crystal lattice, increasing melting point and reducing hygroscopicity .
  • Thermal Stability: TGA/DSC studies correlate decomposition temperatures (e.g., ~200°C) with bond strength in the lattice .
  • Solubility: Stronger H-bonding networks reduce solubility in polar solvents (e.g., water) but enhance stability in solid formulations .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

  • SAR Insights:

  • Cyclohexyl Substitution: 3,4-Dimethyl groups increase lipophilicity, improving membrane permeability (logP ~2.5) .
  • Propyl Linker Length: Shorter chains (C3) balance flexibility and rigidity for target binding (e.g., enzyme active sites) .
  • Carbamate vs. Urea: Replace Boc with urea to study hydrogen-bond donor capacity in inhibition assays .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points: How to validate?

  • Resolution Workflow:

Reproduce Synthesis: Ensure identical protecting groups and salt forms (e.g., hydrochloride vs. free base).

Polymorph Screening: Use solvent recrystallization (e.g., ethanol/water) to isolate different polymorphs and compare DSC profiles .

Purity Assessment: Quantify residual solvents or counterions via Karl Fischer titration or ion chromatography .

Methodological Best Practices

Q. What computational tools predict intermolecular interactions in the solid state?

  • Tools:

  • Mercury (CCDC): Visualize and quantify H-bonding and π-π interactions from crystallographic data .
  • Density Functional Theory (DFT): Calculate interaction energies (e.g., N–H⋯O bond strength ~5–10 kcal/mol) .
    • Validation: Overlay computational models with experimental XRD data to refine force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.